N-[3-(Trimethoxysilyl)propyl]formamide
Description
Properties
CAS No. |
88542-71-6 |
|---|---|
Molecular Formula |
C7H17NO4Si |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-(3-trimethoxysilylpropyl)formamide |
InChI |
InChI=1S/C7H17NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h7H,4-6H2,1-3H3,(H,8,9) |
InChI Key |
FKYZKSCWBQYDSO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC=O)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Comparisons
- Trimethoxysilyl vs. Hydroxyl Groups: this compound and ATS share hydrolytically reactive trimethoxysilyl groups, enabling covalent bonding to surfaces. In contrast, N-(3-hydroxypropyl)formamide lacks this reactivity, limiting its use to non-crosslinking applications like solvents . 3-(Trimethoxysilyl)propyl methacrylate uses its methacrylate group for radical polymerization, making it ideal for durable polymer networks, unlike the formamide derivatives .
Formamide vs. Amine/Methacrylate Functionality :
Complex Substituents :
Application-Specific Differences
Material Science :
- Silylated compounds (e.g., ATS, 3-(Trimethoxysilyl)propyl methacrylate) are preferred for creating hybrid materials due to their crosslinking ability. The methacrylate derivative forms rigid scaffolds for bone tissue engineering , while ATS-modified adsorbents efficiently extract antibiotic residues .
- N-(3-hydroxypropyl)formamide’s hydroxyl group makes it water-soluble, suitable for pharmaceutical intermediates .
- Biotechnology: ATS is used in biosensors for anchoring DNA aptamers, leveraging its amine groups for covalent immobilization . The formamide analog could offer alternative binding modes for biomolecules.
Q & A
Q. What are the established synthetic routes for N-[3-(Trimethoxysilyl)propyl]formamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling formamide with 3-chloropropyltrimethoxysilane under reflux in anhydrous toluene, using triethylamine as a base to scavenge HCl. Reaction efficiency can be optimized by:
- Maintaining anhydrous conditions to prevent premature hydrolysis of trimethoxysilyl groups .
- Employing catalysts like tetrabutylammonium fluoride (TBAF) to enhance silane reactivity .
- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track the disappearance of the chloropropyl precursor .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify formamide protons (δ ~8.0 ppm for NH and ~8.3 ppm for CHO) and trimethoxysilyl methyl groups (δ ~3.5 ppm). The propyl chain (Si-CH₂-CH₂-CH₂-NH-) shows distinct splitting patterns .
- ²⁹Si NMR : A peak near -45 to -55 ppm confirms the presence of trimethoxysilyl groups .
- FTIR : Key bands include C=O stretching (~1670 cm⁻¹), N-H bending (~1550 cm⁻¹), and Si-O-C vibrations (~1080 cm⁻¹) .
Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?
- Methodological Answer :
- Store under inert gas (e.g., argon) in airtight containers at 2–8°C to minimize moisture exposure.
- Use molecular sieves (3Å) in storage vials to absorb trace water .
- Avoid prolonged contact with acidic/basic environments, as the trimethoxysilyl group hydrolyzes rapidly to silanols, which can condense into oligomers .
Advanced Research Questions
Q. How does the hydrolysis kinetics of this compound vary under different pH conditions, and what analytical methods track these changes?
- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. At pH < 4, protonation accelerates siloxane bond formation, while pH > 10 promotes base-catalyzed hydrolysis. Methods include:
- pH-stat titration : Quantify methanol release during hydrolysis .
- Dynamic light scattering (DLS) : Monitor particle size changes in colloidal suspensions due to silanol condensation .
- ¹H NMR in D₂O : Track the disappearance of trimethoxysilyl methyl peaks (δ ~3.5 ppm) and emergence of silanol (Si-OH) signals .
Q. What strategies mitigate interfacial incompatibility when integrating this compound into polymer-silica nanocomposites?
- Methodological Answer :
- Surface pre-treatment : Functionalize silica nanoparticles with the compound via sol-gel reactions to ensure covalent bonding between organic/inorganic phases .
- Plasma activation : Enhance substrate wettability before silane deposition to improve adhesion .
- Co-condensation : Mix with tetraethyl orthosilicate (TEOS) during sol-gel synthesis to embed the silane uniformly .
Q. Are there discrepancies in reported solubility data for this compound in polar aprotic solvents, and how can these be resolved?
- Methodological Answer : Discrepancies arise from trace water content or solvent purity. To standardize:
- Use Karl Fischer titration to quantify water in solvents like DMF or DMSO before solubility tests .
- Perform solubility studies under controlled humidity (e.g., glovebox) and report Hansen solubility parameters (δD, δP, δH) to predict compatibility .
- Compare results across multiple analytical techniques (e.g., UV-Vis absorbance vs. gravimetric analysis) .
Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
